molecular formula C14H12BrN5O B12851599 N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide

N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide

Cat. No.: B12851599
M. Wt: 346.18 g/mol
InChI Key: GNGDJOUYYVZJOV-UHFFFAOYSA-N
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Description

N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide is a complex heterocyclic compound. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing these compounds .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve the use of solid support catalysts such as Al2O3 and TiCl4. These methods are designed to be environmentally friendly and economically viable, minimizing waste and the need for harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts. The conditions can vary from mild to harsh, depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and pyrimidine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H12BrN5O

Molecular Weight

346.18 g/mol

IUPAC Name

N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C14H12BrN5O/c1-8-11(7-20-4-3-16-13(20)12(8)15)19-14(21)10-5-17-9(2)18-6-10/h3-7H,1-2H3,(H,19,21)

InChI Key

GNGDJOUYYVZJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CN2C=C1NC(=O)C3=CN=C(N=C3)C)Br

Origin of Product

United States

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